(9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol
Overview
Description
(9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol is a chemical compound characterized by the presence of two bromine atoms and two hydroxyl groups attached to a dihydrophenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol typically involves the bromination of a suitable phenanthrene precursor followed by dihydroxylation. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to achieve selective bromination at the desired positions. Subsequent dihydroxylation can be carried out using oxidizing agents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and dihydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The bromine atoms can be reduced to hydrogen, yielding a dihydrophenanthrene-diol.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction can produce dihydrophenanthrene-diols. Substitution reactions can lead to a variety of functionalized phenanthrene derivatives.
Scientific Research Applications
(9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a useful probe for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, while the bromine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid: This compound shares similar stereochemistry and functional groups but differs in its overall structure and applications.
(9S,10S)-9-(S-glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene: Another related compound with similar dihydrophenanthrene core but different substituents.
Uniqueness
(9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol is unique due to the specific positioning of bromine and hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(9S,10S)-2,7-dibromo-9,10-dihydrophenanthrene-9,10-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6,13-14,17-18H/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKULNBVMWMYADK-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(C3=C2C=CC(=C3)Br)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)[C@@H]([C@H](C3=C2C=CC(=C3)Br)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737252 | |
Record name | (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929045-54-5 | |
Record name | (9S,10S)-2,7-Dibromo-9,10-dihydrophenanthrene-9,10-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90737252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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